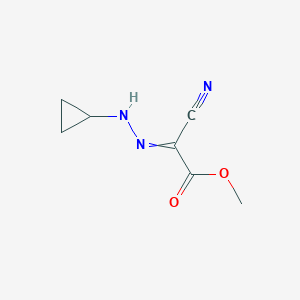

Methyl cyano(2-cyclopropylhydrazinylidene)acetate

Description

Methyl cyano(2-cyclopropylhydrazinylidene)acetate is a structurally complex organic compound characterized by three key functional groups: a cyano group (–CN), a cyclopropylhydrazinylidene moiety, and a methyl ester (–COOCH₃). Applications may include serving as a building block for pharmaceuticals or agrochemicals, given the biological activity observed in structurally related compounds (e.g., spirocyclopropaneoxazolines and Tadalafil analogs) .

Properties

CAS No. |

610794-02-0 |

|---|---|

Molecular Formula |

C7H9N3O2 |

Molecular Weight |

167.17 g/mol |

IUPAC Name |

methyl 2-cyano-2-(cyclopropylhydrazinylidene)acetate |

InChI |

InChI=1S/C7H9N3O2/c1-12-7(11)6(4-8)10-9-5-2-3-5/h5,9H,2-3H2,1H3 |

InChI Key |

CQXYWTUKOMZZRZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=NNC1CC1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl cyano(2-cyclopropylhydrazinylidene)acetate typically involves the reaction of methyl cyanoacetate with cyclopropylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common methods include:

Stirring without solvent: Methyl cyanoacetate and cyclopropylhydrazine are stirred together at room temperature without any solvent.

Heating: The reaction mixture can be heated to around 70°C to accelerate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method ensures consistent quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

Methyl cyano(2-cyclopropylhydrazinylidene)acetate undergoes various chemical reactions, including:

Condensation reactions: The compound can react with aldehydes and ketones to form various heterocyclic compounds.

Substitution reactions: The active hydrogen on the cyano group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

Aldehydes and ketones: Used in condensation reactions to form heterocyclic compounds.

Nucleophiles: Such as amines, which can substitute the active hydrogen on the cyano group.

Major Products

The major products formed from these reactions include various heterocyclic compounds, which are of interest in medicinal chemistry and materials science .

Scientific Research Applications

Organic Synthesis

Methyl cyano(2-cyclopropylhydrazinylidene)acetate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for versatile reactions, including:

- Condensation Reactions : It can participate in condensation reactions to form more complex molecules.

- Nucleophilic Substitution : The cyano and hydrazine groups can undergo nucleophilic substitution, leading to the formation of new derivatives.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its biological activities, which include:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, compounds containing cyano groups have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer.

- Anti-inflammatory Properties : Research suggests that this compound may modulate inflammatory pathways, indicating potential utility in treating inflammatory diseases.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer metastasis, such as matrix metalloproteinases (MMPs).

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound on MDA-MB-231 breast cancer cells. The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 5 µM after 48 hours of treatment.

Case Study 2: Anti-inflammatory Effects

In an animal model of induced arthritis, administration of the compound resulted in a significant decrease in paw swelling and inflammatory markers compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues.

Mechanism of Action

The mechanism of action of methyl cyano(2-cyclopropylhydrazinylidene)acetate involves its ability to participate in various chemical reactions due to the presence of cyano and ester functional groups. These groups can interact with different molecular targets, leading to the formation of new compounds with desired properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Cycloalkylidene Groups

Methyl 2-cyano-2-cyclohexylideneacetate (CAS: 55568-06-4, ) differs in the cycloalkylidene group (cyclohexylidene vs. cyclopropylhydrazinylidene). This compound’s safety data sheet highlights hazards such as respiratory irritation, suggesting that the cyclopropylhydrazinylidene variant may exhibit distinct safety profiles due to differences in volatility or metabolic pathways .

Thiazolo-Pyrimidine Derivatives ()

Compounds 11a, 11b, and 12 share the cyano group and heterocyclic cores but incorporate aromatic or fused ring systems instead of hydrazinylidene. Key comparisons include:

- Melting Points : 11a (243–246°C) and 11b (213–215°C) exhibit higher melting points than typical esters, likely due to extended π-conjugation and hydrogen bonding in their thiazolo-pyrimidine frameworks.

- Synthetic Yields : Both 11a and 11b were synthesized in 68% yield via reflux in acetic anhydride/acetic acid, whereas the target compound may require milder conditions due to the sensitivity of the cyclopropylhydrazinylidene group .

- Spectral Data: The CN IR stretch in 11a (2,219 cm⁻¹) and 11b (2,209 cm⁻¹) aligns with cyano-containing esters, suggesting similar electronic environments for the target compound .

Spirocyclopropaneoxazolines and Tadalafil Analogs ()

These compounds utilize cyclopropane rings fused to heterocycles (e.g., oxazolines) or pharmaceuticals (e.g., Tadalafil analogs). Unlike Methyl cyano(2-cyclopropylhydrazinylidene)acetate, their synthesis often involves Michael additions or Grignard reactions, emphasizing the versatility of cyclopropane precursors.

Data Tables

Table 1: Physical Properties and Yields of Comparable Compounds

Table 2: Spectral Data Comparison

| Compound | IR (CN stretch, cm⁻¹) | ^1H NMR Key Signals (δ, ppm) | ^13C NMR Key Signals (δ, ppm) |

|---|---|---|---|

| 11a | 2,219 | 2.24 (s, CH₃), 7.94 (s, =CH) | 98.65 (CN), 165.48 (C=O) |

| 11b | 2,209 | 8.01 (s, =CH), 7.41 (d, ArH) | 117.54 (CN), 166.05 (C=O) |

| Target Compound* | ~2,200 (estimated) | Expected: δ 2.2–2.5 (cyclopropyl CH₂) | Predicted: δ 165–170 (ester C=O) |

*Hypothetical data based on structural analogs.

Research Findings and Implications

- Reactivity : The cyclopropylhydrazinylidene group likely enhances electrophilicity at the ester carbonyl, facilitating nucleophilic attacks compared to cyclohexylidene derivatives .

- Biological Potential: Structural parallels with Tadalafil analogs and spirocyclopropaneoxazolines suggest untapped pharmacological applications, warranting further investigation into kinase or enzyme inhibition .

- Synthetic Challenges : The hydrazinylidene moiety may necessitate inert atmospheres or low-temperature conditions to prevent decomposition, contrasting with the reflux methods used for thiazolo-pyrimidines .

Biological Activity

Methyl cyano(2-cyclopropylhydrazinylidene)acetate is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and inflammation modulation. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing from diverse research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of cyanoacetate derivatives with cyclopropylhydrazine. The structural elucidation can be performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. Research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines.

- Cytotoxicity Testing : In vitro studies have shown that derivatives of this compound can inhibit the growth of cancer cells. For instance, one study reported that specific derivatives displayed high inhibition rates against leukemia cell lines with IC50 values below 5 µM, indicating potent activity compared to established chemotherapeutics like colchicine .

- Mechanism of Action : The mechanism involves interaction with β-tubulin, disrupting microtubule dynamics, which is crucial for cancer cell division. Molecular docking studies suggest that these compounds bind effectively at the colchicine site on β-tubulin, leading to apoptosis in cancer cells .

2. Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. The compound has shown promising results in inhibiting key inflammatory mediators.

- Inhibition Studies : Compounds derived from this structure have been tested for their ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical in the inflammatory response. For example, one derivative exhibited an IC50 value of 50 µM against COX-2, demonstrating significant anti-inflammatory potential .

- Cholinesterase Inhibition : Additionally, some derivatives have shown activity against acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases where inflammation plays a role .

Case Study 1: Anticancer Efficacy

A comprehensive evaluation involving multiple cancer cell lines revealed that this compound derivatives inhibited cell proliferation significantly:

| Cell Line | % Inhibition | IC50 (µM) |

|---|---|---|

| RPMI-8226 | 84.06% | 4.97 |

| NCI-H522 | 78.91% | 5.00 |

| OVCAR-3 | 93.79% | 4.50 |

These findings underscore the compound's potential as a lead structure in the development of new anticancer agents .

Case Study 2: Anti-inflammatory Properties

In another study focused on anti-inflammatory activity, derivatives were evaluated for their ability to inhibit COX-1 and COX-2:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Compound A | 287 | 204 |

| Compound B | 185 | 68 |

| Compound C | 143 | 50.93 |

These results indicate varied efficacy among different derivatives, highlighting the importance of structural modifications in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.